
2-(5-Bromonicotinoylamino)adamantane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromonicotinoylamino)adamantane is a compound that combines the structural features of adamantane and bromonicotinoyl groups. Adamantane is a polycyclic hydrocarbon known for its stability and unique three-dimensional structure, which resembles a diamond lattice. The bromonicotinoyl group introduces a bromine atom and a nicotinoyl moiety, which can significantly alter the compound’s chemical and biological properties. This combination makes this compound an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromonicotinoylamino)adamantane typically involves the following steps:
Formation of 5-Bromonicotinic Acid Chloride: This is achieved by reacting 5-bromonicotinic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction produces 5-bromonicotinic acid chloride, which is a key intermediate.
Amidation Reaction: The 5-bromonicotinic acid chloride is then reacted with adamantane-1-amine in the presence of a base such as triethylamine (TEA). This reaction is usually carried out in an inert solvent like dichloromethane (DCM) at low temperatures to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, would be optimized for large-scale operations.
化学反应分析
Types of Reactions
2-(5-Bromonicotinoylamino)adamantane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromonicotinoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to modify its functional groups. For example, the amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DCM or acetonitrile, and bases like TEA.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K₂CO₃), and solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted adamantane derivatives, while coupling reactions can produce complex polycyclic structures.
科学研究应用
2-(5-Bromonicotinoylamino)adamantane has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the areas of antiviral and anticancer research.
Industry: It can be used in the development of new materials, such as polymers and nanomaterials, due to its stability and unique structural properties.
作用机制
The mechanism of action of 2-(5-Bromonicotinoylamino)adamantane is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromonicotinoyl group may interact with enzymes or receptors, altering their activity. The adamantane moiety can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets.
相似化合物的比较
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug that shares the adamantane core structure.
Memantine: Used in the treatment of Alzheimer’s disease, also contains the adamantane structure.
Rimantadine: Another antiviral drug similar to amantadine.
Uniqueness
2-(5-Bromonicotinoylamino)adamantane is unique due to the presence of the bromonicotinoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
126947-71-5 |
|---|---|
分子式 |
C16H19BrN2O |
分子量 |
335.24 g/mol |
IUPAC 名称 |
N-(2-adamantyl)-5-bromopyridine-3-carboxamide |
InChI |
InChI=1S/C16H19BrN2O/c17-14-6-13(7-18-8-14)16(20)19-15-11-2-9-1-10(4-11)5-12(15)3-9/h6-12,15H,1-5H2,(H,19,20) |
InChI 键 |
LAKYMYXZQIAIDK-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CN=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



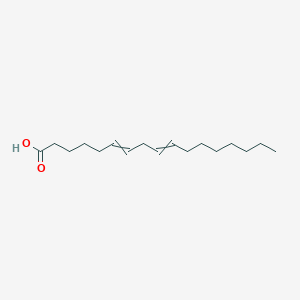
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)
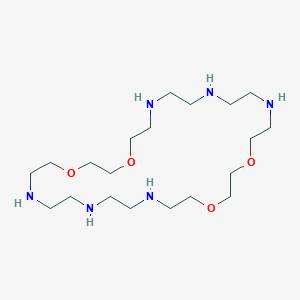
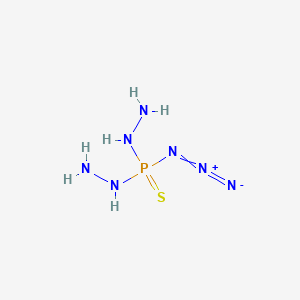
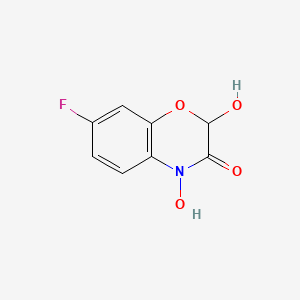
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)
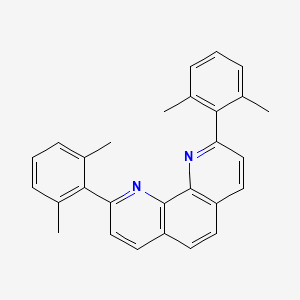
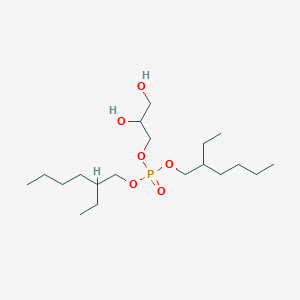
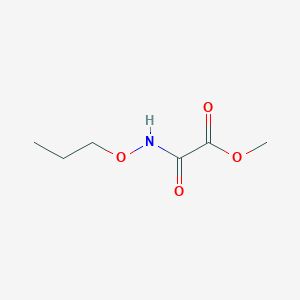
![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)

![2-[(But-2-en-1-yl)oxy]aniline](/img/structure/B14285444.png)
